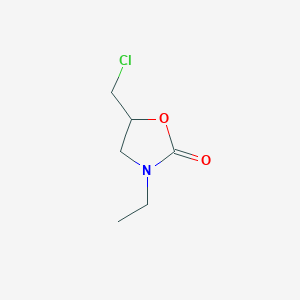
6,7-Dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the molecular formula C16H18N2. It belongs to the class of tetrahydroquinoxalines, which are known for their diverse biological activities and applications in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline typically involves the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene. The reaction conditions often include the use of a Lewis acid catalyst such as BF3·OEt2 or AlCl3 . The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the tetrahydroquinoxaline ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or fully reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroquinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4 and H2O2.
Reduction: Reducing agents such as NaBH4 or LiAlH4 are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoxalines .
Scientific Research Applications
6,7-Dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline
- 2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6,7-Dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C16H18N2 |
|---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
6,7-dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C16H18N2/c1-11-8-14-15(9-12(11)2)18-16(10-17-14)13-6-4-3-5-7-13/h3-9,16-18H,10H2,1-2H3 |
InChI Key |
UWFCJOGHRJPWRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(CN2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


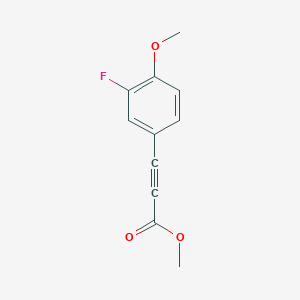
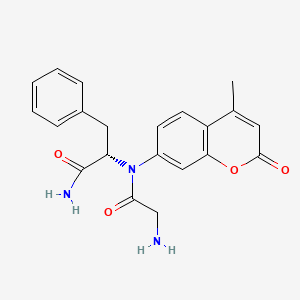
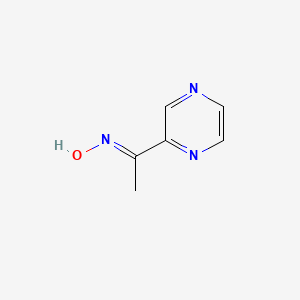
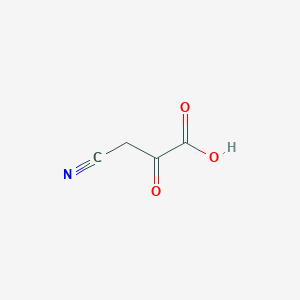
![2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15252531.png)

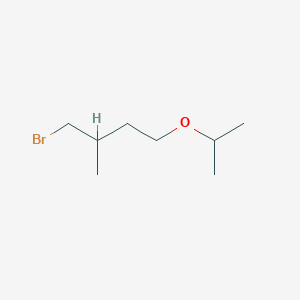
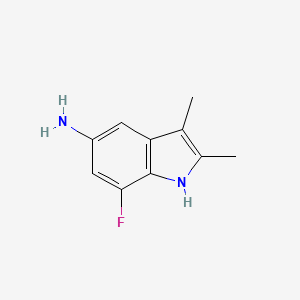
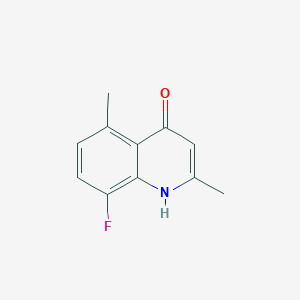
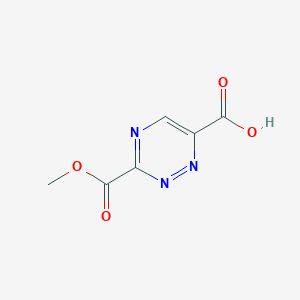
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B15252581.png)


